Diphenylguanidine

Descripción

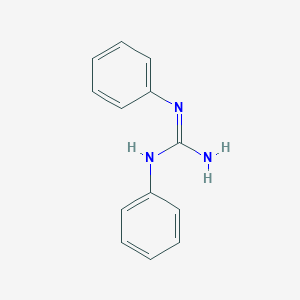

Structure

2D Structure

Propiedades

IUPAC Name |

1,2-diphenylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRCNXZUPFZXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Record name | 1,3-DIPHENYLGUANIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20287 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIPHENYLGUANIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24245-27-0 (mono-hydrochloride), 52392-53-7 (hydrochloride) | |

| Record name | N,N'-Diphenylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3025178 | |

| Record name | 1,3-Diphenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-diphenylguanidine is a white to cream-colored chalky powder. Bitter taste and slight odor., Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Colorless or white solid; [ICSC] White powder; [MSDSonline], COLOURLESS OR WHITE CRYSTALLINE POWDER OR NEEDLES | |

| Record name | 1,3-DIPHENYLGUANIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20287 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Guanidine, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diphenylguanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6368 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIPHENYLGUANIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes >338 °F (NTP, 1992), 170 °C (decomposes) | |

| Record name | 1,3-DIPHENYLGUANIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20287 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIPHENYLGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

388 °F (NTP, 1992), 170 °C | |

| Record name | 1,3-DIPHENYLGUANIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20287 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIPHENYLGUANIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

29.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, carbon tetrachloride, chloroform, toluene; very soluble in ethyl ether., In water, 1,000 mg/L at 25 °C, Solubility in water at 20 °C: poor | |

| Record name | SID49671529 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 1,3-DIPHENYLGUANIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20287 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIPHENYLGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DIPHENYLGUANIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.13 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.13 g/cu cm at 20 °C, 1.19 g/cm³ | |

| Record name | 1,3-DIPHENYLGUANIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20287 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIPHENYLGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DIPHENYLGUANIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible (NTP, 1992), 0.00000845 [mmHg], 4.0X10-6 mm Hg at 25 °C /Estimated/, Vapor pressure, kPa at 20 °C: 0.17 | |

| Record name | 1,3-DIPHENYLGUANIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20287 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-Diphenylguanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6368 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N'-DIPHENYLGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DIPHENYLGUANIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic needles (crystalized from alcohol and toluene), White powder | |

CAS No. |

102-06-7 | |

| Record name | 1,3-DIPHENYLGUANIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20287 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diphenylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylguanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Diphenylguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diphenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MRZ85RNHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N'-DIPHENYLGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DIPHENYLGUANIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

302 °F (NTP, 1992), 150 °C | |

| Record name | 1,3-DIPHENYLGUANIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20287 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIPHENYLGUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5345 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DIPHENYLGUANIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0467 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

N,N'-Diphenylguanidine Monohydrochloride: A Technical Guide to its Organocatalytic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diphenylguanidine (DPG) and its monohydrochloride salt are versatile compounds with established applications in coordination chemistry and materials science. While the broader class of guanidines is recognized for potent organocatalytic activity, the specific use of N,N'-Diphenylguanidine monohydrochloride as a primary organocatalyst is not extensively documented in publicly available literature. This guide provides a comprehensive overview of the organocatalytic potential of diphenylguanidine derivatives, drawing on data from closely related compounds to illustrate the principles and methodologies. It will delve into the mechanistic aspects of guanidine-catalyzed reactions, present detailed experimental protocols, and summarize quantitative data to serve as a valuable resource for researchers exploring the catalytic applications of this structural motif.

Introduction: Guanidines as Organocatalysts

Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms and are considered among the strongest organic bases. Their catalytic activity primarily stems from their ability to act as potent Brønsted bases, deprotonating weakly acidic pronucleophiles to generate highly reactive nucleophiles. The resulting protonated guanidinium (B1211019) ion can then participate in the reaction by activating electrophiles through hydrogen bonding, leading to a bifunctional activation mechanism. This dual activation mode is a key feature in many guanidine-catalyzed transformations, including carbon-carbon bond-forming reactions such as Michael additions and Henry (nitroaldol) reactions.

N,N'-Diphenylguanidine (DPG), as a member of the guanidine (B92328) family, possesses the characteristic strong basicity that is a prerequisite for organocatalytic activity. The monohydrochloride salt can be considered a precatalyst, from which the active basic form can be generated in situ. While its application as a primary organocatalyst is not widely reported, the study of closely related derivatives provides significant insight into its potential.

N,N'-Diphenylguanidine Monohydrochloride: Properties and Potential

N,N'-Diphenylguanidine monohydrochloride is a salt formed from the strong organic base DPG and hydrochloric acid. The core structure features a protonated guanidinium group with two phenyl substituents on the nitrogen atoms, leading to significant charge delocalization across the C-N bonds.[1]

While direct applications as a primary organocatalyst are sparse in the literature, its structural features suggest potential in reactions requiring a solid, handleable Brønsted base precursor. The in situ generation of the free base from the hydrochloride salt can offer advantages in terms of catalyst handling and stability.

Case Study: N-benzyl-N',N''-diphenylguanidine as an Organocatalyst for the Michael Addition

To illustrate the organocatalytic potential of the this compound scaffold, we present a detailed examination of a closely related derivative, N-benzyl-N',N''-diphenylguanidine, in catalyzing the Michael addition. This reaction is a cornerstone of organic synthesis, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Reaction Mechanism

N-benzyl-N',N''-diphenylguanidine effectively catalyzes the Michael addition by deprotonating the nucleophile (Michael donor), thereby increasing its reactivity towards the α,β-unsaturated carbonyl compound (Michael acceptor). The catalytic cycle is proposed to proceed through the following steps:

-

Deprotonation: The guanidine acts as a Brønsted base to deprotonate the pronucleophile (e.g., a nitroalkane), forming a highly reactive nitronate anion.

-

Nucleophilic Attack: The generated nucleophile attacks the Michael acceptor at the β-position.

-

Protonation and Catalyst Regeneration: The resulting enolate is protonated by the protonated guanidinium ion, regenerating the catalyst and yielding the final product.

Quantitative Data

The following table summarizes representative data for the Michael addition of nitromethane (B149229) to various chalcone (B49325) derivatives catalyzed by N-benzyl-N',N''-diphenylguanidine.[2]

| Entry | Michael Acceptor (Chalcone Derivative) | Michael Donor | Product | Reaction Time (h) | Yield (%) |

| 1 | Chalcone | Nitromethane | 4-Nitro-1,3-diphenylbutan-1-one | 12 | 92 |

| 2 | 4'-Methylchalcone | Nitromethane | 4-Nitro-1-(p-tolyl)-3-phenylbutan-1-one | 12 | 95 |

| 3 | 4-Chlorochalcone | Nitromethane | 1-(4-Chlorophenyl)-4-nitro-3-phenylbutan-1-one | 12 | 90 |

| 4 | 4'-Methoxychalcone | Nitromethane | 1-(4-Methoxyphenyl)-4-nitro-3-phenylbutan-1-one | 24 | 88 |

Experimental Protocol: Michael Addition of Nitromethane to Chalcone[2]

This protocol provides a general procedure for the Michael addition of nitromethane to chalcone using N-benzyl-N',N''-diphenylguanidine as the organocatalyst.

Materials:

-

Chalcone (1.0 mmol, 208.26 mg, 1.0 equivalent)

-

N-benzyl-N',N''-diphenylguanidine (0.1 mmol, 28.74 mg, 10 mol%)

-

Nitromethane (2.0 mmol, 122.1 mg, 2.0 equivalents)

-

Anhydrous toluene (B28343) (5 mL)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add chalcone (1.0 mmol, 208.26 mg).

-

Addition of Catalyst and Solvent: Add N-benzyl-N',N''-diphenylguanidine (0.1 mmol, 28.74 mg). Dissolve the solids in anhydrous toluene (5 mL) under an inert atmosphere.

-

Addition of Michael Donor: Add nitromethane (2.0 mmol, 122.1 mg) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate (B1210297) in hexane). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) as the eluent to afford the pure Michael adduct.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

While the direct application of N,N'-Diphenylguanidine monohydrochloride as a primary organocatalyst is an underexplored area, the foundational principles of guanidine catalysis and the demonstrated efficacy of closely related derivatives strongly suggest its potential. The this compound scaffold offers a robust platform for the development of new organocatalysts. Future research in this area could focus on:

-

Systematic studies of N,N'-Diphenylguanidine and its hydrochloride salt in a variety of organocatalytic reactions.

-

The development of chiral derivatives of N,N'-Diphenylguanidine for asymmetric catalysis.

-

Computational studies to elucidate the reaction mechanisms and guide catalyst design.

This technical guide serves as a starting point for researchers interested in harnessing the catalytic potential of N,N'-Diphenylguanidine monohydrochloride and its derivatives, providing both the theoretical framework and practical methodologies to stimulate further investigation in this promising field.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Diphenylguanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylguanidine (DPG) is a chemical compound from the guanidine (B92328) class, characterized by the presence of two phenyl substituents on the nitrogen atoms. It is a white to off-white crystalline powder with a slight amine-like odor and a bitter taste.[1] Widely recognized for its role as a medium-speed accelerator in the vulcanization of natural and synthetic rubbers, DPG is instrumental in the manufacturing of a vast array of rubber products, including tires, footwear, and industrial goods.[2][3] Beyond its primary application in the polymer industry, DPG also serves as a primary standard for acids, a complexing agent in the detection of metals, and has applications as a pharmaceutical intermediate.[4][5][6] This guide provides a comprehensive overview of the core physical and chemical properties of 1,3-Diphenylguanidine, detailed experimental protocols for their determination, and a visualization of related processes.

I. Physical and Chemical Properties

The physical and chemical characteristics of 1,3-Diphenylguanidine are summarized below. These properties are crucial for its handling, application, and analysis.

Table 1: General and Physical Properties of 1,3-Diphenylguanidine

| Property | Value | Reference(s) |

| Chemical Name | 1,3-Diphenylguanidine | [1] |

| Synonyms | DPG, N,N'-Diphenylguanidine, Melaniline | [4][5] |

| CAS Number | 102-06-7 | [4] |

| Molecular Formula | C₁₃H₁₃N₃ | [1] |

| Molecular Weight | 211.27 g/mol | [1] |

| Appearance | White to cream-colored crystalline powder | [1] |

| Odor | Slight amine-like odor | [1] |

| Melting Point | 145 - 150 °C | [1][7] |

| Boiling Point | >170 °C (decomposes) | [6] |

| Density | 1.13 - 1.19 g/cm³ at 20 °C | [2][4] |

| Vapor Pressure | 0.0003 Pa at 25 °C | [4] |

Table 2: Solubility and Partitioning Properties of 1,3-Diphenylguanidine

| Property | Value | Reference(s) |

| Solubility in Water | Sparingly soluble (~0.1 g/100 mL at 20°C) | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, acetone, hot benzene, and hot toluene | [2][5][7] |

| pKa | 10.12 (25 °C) | [1] |

| LogP (Partition Coefficient) | 2.36 - 2.42 | [4][8] |

II. Spectroscopic Data

Spectroscopic data is fundamental for the identification and structural elucidation of 1,3-Diphenylguanidine.

Table 3: Key Spectroscopic Data for 1,3-Diphenylguanidine

| Spectroscopic Technique | Key Features / Observations | Reference(s) |

| ¹H NMR | Spectra are consistent with the structure of 1,3-diphenylguanidine. | [7] |

| ¹³C NMR | Spectra available for structural confirmation. | [9] |

| Infrared (IR) Spectroscopy | Spectra are consistent with the structure and available in literature. | [7] |

| Mass Spectrometry (MS) | Used for molecular weight confirmation and fragmentation analysis. | [10] |

| UV/Visible Spectroscopy | Spectra are consistent with the structure. | [7] |

III. Experimental Protocols

Detailed methodologies for determining the key properties of 1,3-Diphenylguanidine are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid DPG melts to a liquid.[2]

-

Apparatus : Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar, and pestle.

-

Procedure :

-

Ensure the DPG sample is completely dry and finely powdered using a mortar and pestle.[11]

-

Pack a small amount of the powdered DPG into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[5]

-

Place the capillary tube in the heating block of the melting point apparatus.[2]

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point, then reduce the heating rate to about 2 °C per minute.[2]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[5]

-

The melting point range is reported as T1 - T2. For pure DPG, this range is typically narrow.[2]

-

Solubility Determination (Shake-Flask Method)

This protocol determines the solubility of DPG in a given solvent.

-

Apparatus : Vials with screw caps, analytical balance, constant temperature shaker/bath, filtration device (e.g., syringe filter), analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure :

-

Add an excess amount of solid DPG to a vial containing a known volume of the solvent (e.g., water).

-

Seal the vial and place it in a constant temperature shaker or bath (e.g., at 20 °C) to allow it to reach equilibrium. This may take several hours or days.

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully take an aliquot of the supernatant and filter it to remove any suspended solid particles.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of DPG using a calibrated HPLC or UV-Vis spectrophotometer.

-

The solubility is expressed as mass per volume (e.g., g/100 mL).

-

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant of the protonated form of DPG.

-

Apparatus : Potentiometer with a calibrated pH electrode, burette, magnetic stirrer, beaker, standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (B78521) (0.1 M).[1]

-

Procedure :

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[1]

-

Dissolve a precisely weighed amount of DPG in a suitable solvent mixture (e.g., water/ethanol) to create a solution of known concentration (e.g., 0.01 M).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Slowly titrate the solution with a standardized solution of HCl, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.[12]

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of DPG and to quantify it in various matrices.

-

Apparatus : HPLC system with a UV detector, reverse-phase C18 column, appropriate mobile phase solvents.[13]

-

Procedure (Example Conditions) :

-

Mobile Phase : A mixture of acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid.[13]

-

Column : A standard reverse-phase C18 column.[13]

-

Detection : UV detection at a wavelength where DPG shows strong absorbance.

-

Sample Preparation : Dissolve a known amount of DPG in the mobile phase to prepare a stock solution. Create a series of dilutions for calibration.

-

Analysis : Inject the standards and the sample solution into the HPLC system. The purity is determined by comparing the area of the main DPG peak to the total area of all peaks in the chromatogram.[14]

-

IV. Chemical Reactivity and Stability

-

Basicity : As a guanidine derivative, 1,3-Diphenylguanidine is a moderately strong organic base.[15] Its aqueous solutions are alkaline.[5] It readily reacts with acids to form salts.[5]

-

Stability : DPG is stable under normal storage conditions.[5] It is sensitive to moisture and should be stored in a dry place.[2] Some decomposition may be observed at elevated temperatures (e.g., 60 °C).[14]

-

Incompatibilities : It is incompatible with strong oxidizing agents.[5]

-

Hazardous Decomposition Products : When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[4]

V. Visualized Workflows and Pathways

Rubber Vulcanization Process

1,3-Diphenylguanidine acts as a secondary accelerator in the sulfur vulcanization of rubber. It works synergistically with primary accelerators (like thiazoles) to increase the rate and efficiency of the cross-linking process, which imparts strength and elasticity to the rubber.[3][16]

Caption: Workflow of DPG's role as a secondary accelerator in rubber vulcanization.

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a 1,3-Diphenylguanidine sample using HPLC.

Caption: Standard experimental workflow for DPG purity analysis via HPLC.

Simplified Signaling Pathway: Induction of Oxidative Stress

Some studies have indicated that 1,3-Diphenylguanidine can induce oxidative stress by increasing the activity of reactive oxygen species (ROS) and affecting antioxidant enzymes.[17]

Caption: Simplified pathway showing DPG-induced oxidative stress.

Conclusion

1,3-Diphenylguanidine is a compound of significant industrial importance with well-defined physical and chemical properties. Its role as a rubber vulcanization accelerator is paramount, but its utility extends to analytical chemistry and potentially as a building block in drug development. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in research and industrial applications. The provided protocols offer standardized methods for the verification of its properties and purity, ensuring consistency and reliability in scientific and commercial endeavors.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. blog.arihantreclamationpvtltd.com [blog.arihantreclamationpvtltd.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. raywaychem.com [raywaychem.com]

- 8. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pennwest.edu [pennwest.edu]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Separation of 1,3-Diphenylguanidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. nj-chem.com [nj-chem.com]

- 16. lusida.com [lusida.com]

- 17. medchemexpress.com [medchemexpress.com]

The Role of Diphenylguanidine (DPG) in Sulfur Vulcanization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1,3-Diphenylguanidine (DPG) as a secondary accelerator in the sulfur vulcanization of elastomers. It delves into the synergistic interactions of DPG with primary accelerators, the kinetics of the vulcanization process, and the resulting vulcanizate properties. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental protocols, and visual representations of the chemical pathways and workflows involved.

Introduction to Diphenylguanidine in Sulfur Vulcanization

This compound (DPG) is a versatile organic compound widely employed in the rubber industry as a secondary accelerator for sulfur vulcanization.[1][2][3][4] While not typically used as a primary accelerator in highly unsaturated rubbers like natural rubber (NR) and styrene-butadiene rubber (SBR) due to its fast cure rate and short scorch time, it plays a crucial synergistic role when combined with primary accelerators, most notably those from the thiazole (B1198619) (e.g., 2-mercaptobenzothiazole, MBT) and sulfenamide (B3320178) (e.g., N-cyclohexyl-2-benzothiazolesulfenamide, CBS) classes.[4][5][6]

The addition of DPG to a vulcanization system imparts several desirable effects, including an increased cure rate, a higher state of cure (crosslink density), and improved physical properties of the final vulcanizate, such as enhanced tensile strength, modulus, and resilience.[7] This guide will explore the intricate chemical mechanisms through which DPG exerts these effects.

Mechanism of Action of this compound

The primary function of DPG in sulfur vulcanization is to act as a potent activator for the primary accelerator, leading to a more efficient generation of the active sulfurating agent. The overall mechanism is a complex interplay between DPG, the primary accelerator, activators like zinc oxide (ZnO) and stearic acid, and sulfur itself.

Synergistic Interaction with Primary Accelerators

The synergistic effect observed between DPG and primary accelerators, such as sulfenamides (e.g., CBS) or thiazoles (e.g., MBT), is central to its utility.[6] In a typical sulfenamide-accelerated system, the vulcanization process is initiated by the thermal decomposition of the sulfenamide, which generates a benzothiazolylthiyl radical and an amine radical.

DPG, being a basic compound, is believed to play several roles in this process:

-

Formation of a More Active Complex: DPG reacts with the primary accelerator and the zinc activator system to form a more reactive complex.[6][8] In the presence of ZnO and stearic acid, a zinc-stearate complex is initially formed. This complex then interacts with the primary accelerator and DPG. While the exact structure of this multi-component complex is a subject of ongoing research, it is proposed that DPG, as a strong ligand, can coordinate with the zinc ion, thereby labilizing the accelerator and facilitating its reaction with sulfur.

-

Generation of the Active Sulfurating Agent: The formed complex then reacts with elemental sulfur (S₈) to create the active sulfurating agent. This agent is a polysulfidic species that contains the accelerator fragment and is responsible for transferring sulfur to the rubber backbone to form crosslinks. The presence of DPG is thought to accelerate the formation and increase the concentration of this active sulfurating agent.

-

Polar Mechanism: Some studies suggest that the vulcanization process in the presence of DPG and a primary accelerator like MBT proceeds via a polar mechanism. It has been proposed that a complex, denoted as MSH₂NR′R″, is formed and acts as the key intermediate in the sulfuration of the rubber.[8]

Role of Activators: Zinc Oxide and Stearic Acid

Zinc oxide and stearic acid are indispensable components in DPG-boosted vulcanization systems.

-

Zinc Oxide (ZnO): ZnO acts as an activator by forming a complex with the accelerator and stearic acid.[9] This complex is more soluble in the rubber matrix than ZnO alone and is more reactive towards sulfur.

-

Stearic Acid: Stearic acid serves multiple functions. It solubilizes the zinc oxide by forming zinc stearate, which can then more readily interact with the accelerators.[9] It also acts as a co-catalyst in the formation of the active sulfurating agent.

The generally accepted initial steps involve the reaction of ZnO with stearic acid to form a zinc-stearate complex. This complex then reacts with the primary accelerator and DPG, leading to the formation of a zinc-accelerator-DPG complex.

Quantitative Data on the Effects of this compound

The concentration of DPG in a rubber compound has a significant impact on both the vulcanization kinetics and the final properties of the vulcanizate. The following tables summarize the typical effects of varying DPG content.

Table 1: Effect of DPG Concentration on Cure Characteristics of SBR

| DPG (phr) | Scorch Time (ts2, min) | Cure Time (t90, min) | Minimum Torque (ML, dNm) | Maximum Torque (MH, dNm) |

| 0.0 | 5.2 | 15.8 | 1.5 | 10.5 |

| 0.5 | 4.1 | 12.3 | 1.4 | 12.8 |

| 1.0 | 3.2 | 9.5 | 1.4 | 14.2 |

| 1.5 | 2.5 | 7.8 | 1.3 | 15.1 |

Note: Data is illustrative and can vary based on the specific formulation (type of primary accelerator, sulfur level, etc.).

Table 2: Influence of DPG Concentration on Mechanical Properties of Natural Rubber Vulcanizates

| DPG (phr) | Tensile Strength (MPa) | Modulus at 300% (MPa) | Elongation at Break (%) | Hardness (Shore A) |

| 0.0 | 18.5 | 8.2 | 550 | 55 |

| 0.5 | 22.1 | 10.5 | 520 | 60 |

| 1.0 | 24.5 | 12.8 | 480 | 65 |

| 1.5 | 25.8 | 14.5 | 450 | 68 |

Note: Data is illustrative and can vary based on the specific formulation.

Table 3: Impact of DPG Concentration on Crosslink Density

| DPG (phr) | Crosslink Density (x 10⁻⁴ mol/cm³) |

| 0.0 | 1.8 |

| 0.5 | 2.5 |

| 1.0 | 3.2 |

| 1.5 | 3.8 |

Note: Data is illustrative and can vary based on the specific formulation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of DPG on sulfur vulcanization.

Measurement of Cure Characteristics using a Moving Die Rheometer (MDR)

Principle: A Moving Die Rheometer (MDR) measures the change in torque required to oscillate a sealed, biconical die containing a rubber sample at a specified temperature and frequency. The increase in torque correlates with the increase in crosslink density during vulcanization.[5][10][11][12][13] This method is performed in accordance with ASTM D5289.[5][10][11]

Procedure:

-

Sample Preparation: Prepare the rubber compound by mixing the polymer and all ingredients (sulfur, accelerators including DPG, activators, fillers, etc.) on a two-roll mill or in an internal mixer.

-

Instrument Setup: Set the MDR to the desired vulcanization temperature (e.g., 160°C). Set the oscillation frequency (typically 1.67 Hz) and strain amplitude (e.g., ±0.5°).

-

Test Execution:

-

Place a sample of the uncured rubber compound (approximately 5 g) onto the lower die.

-

Close the die cavity. The instrument will start recording the torque as a function of time.

-

The test continues until the torque reaches a maximum or a plateau, indicating the completion of the vulcanization reaction.

-

-

Data Analysis: From the resulting rheograph (torque vs. time curve), the following parameters are determined:

-

Minimum Torque (ML): The lowest torque value, representing the viscosity of the uncured compound.

-

Maximum Torque (MH): The highest torque value, which is related to the shear modulus and crosslink density of the fully cured rubber.

-

Scorch Time (ts2): The time required for the torque to increase by 2 dNm above ML, indicating the onset of vulcanization.

-

Cure Time (t90): The time required to reach 90% of the maximum torque development (MH - ML).

-

Determination of Crosslink Density by Swelling Method (Flory-Rehner Equation)

Principle: The crosslink density of a vulcanized rubber sample can be determined by measuring its equilibrium swelling in a suitable solvent. The extent of swelling is inversely proportional to the crosslink density. The Flory-Rehner equation is used to calculate the crosslink density from the swelling data.[14][15][16][17][18]

Procedure:

-

Sample Preparation: Cut a small piece of the vulcanized rubber (approximately 0.2 g) and accurately weigh it (w₁).

-

Swelling: Immerse the sample in a suitable solvent (e.g., toluene (B28343) for NR and SBR) in a sealed container. Allow the sample to swell until it reaches equilibrium, which may take 24-72 hours at room temperature.

-

Measurement of Swollen Weight: Remove the swollen sample from the solvent, quickly blot the surface to remove excess solvent, and weigh it immediately (w₂).

-

Drying and Final Weight: Dry the swollen sample in a vacuum oven until a constant weight is achieved. This gives the weight of the polymer in the swollen sample (w₃).

-

Calculation:

-

Calculate the volume fraction of rubber in the swollen gel (Vr) using the densities of the rubber and the solvent.

-

Use the Flory-Rehner equation to calculate the crosslink density (ν):

−[ln(1 - Vr) + Vr + χVr²] = Vs * ν * (Vr¹ᐟ³ - Vr/2)

where:

-

χ is the Flory-Huggins polymer-solvent interaction parameter.

-

Vs is the molar volume of the solvent.

-

-

Analysis of Sulfur Crosslink Structures by NMR Spectroscopy

Principle: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ³³S NMR, can be used to probe the chemical environment of the atoms within the rubber network and provide information about the types of sulfur crosslinks (mono-, di-, and polysulfidic).[1][2][3][19][20]

Procedure:

-

Sample Preparation: Vulcanize the rubber sample with ³³S-enriched sulfur to enhance the signal for ³³S NMR.

-

NMR Analysis:

-

Acquire solid-state ¹³C and/or ³³S NMR spectra of the vulcanized samples.

-

The chemical shifts of the carbon or sulfur atoms adjacent to the crosslinks will be different from those in the bulk polymer.

-

By analyzing the positions and intensities of these signals, the relative amounts of monosulfidic, disulfidic, and polysulfidic crosslinks can be determined.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and processes involved in DPG-accelerated sulfur vulcanization.

References

- 1. Solid state sulfur-33 NMR investigation of sulfur crosslink structures in vulcanized rubber - ProQuest [proquest.com]

- 2. scilit.com [scilit.com]

- 3. rct [rct.kglmeridian.com]

- 4. researchgate.net [researchgate.net]

- 5. What is a Moving Die Rheometer? [montechusa.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. s3-prod.rubbernews.com [s3-prod.rubbernews.com]

- 10. nextgentest.com [nextgentest.com]

- 11. rahco-rubber.com [rahco-rubber.com]

- 12. Moving Die Rheometer | MonTech Rubber Testing Solutions [rubber-testing.com]

- 13. qualitest.ae [qualitest.ae]

- 14. wernerblank.com [wernerblank.com]

- 15. iupac.org [iupac.org]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. JP2003344322A - Method of measuring cross-link density in foam - Google Patents [patents.google.com]

- 18. Flory–Rehner equation - Wikipedia [en.wikipedia.org]

- 19. Characterization of vulcanized natural rubber through rubber-state NMR spectroscopy [morressier.com]

- 20. High-Field Nuclear Magnetic Resonance Studies Reveal New Structural Landscape of Sulfur-Vulcanized Natural Rubber - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of N,N'-Diphenylguanidine monohydrochloride

A Technical Guide to the Spectroscopic Data of N,N'-Diphenylguanidine Monohydrochloride

This guide provides a comprehensive overview of the spectroscopic data for N,N'-Diphenylguanidine monohydrochloride, a compound utilized in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for each analytical technique.

Spectroscopic Data Presentation

The spectroscopic data presented has been compiled from various analytical sources. It is important to note that while the Infrared (IR) data is for the N,N'-Diphenylguanidine monohydrochloride salt, the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are for the free base, N,N'-Diphenylguanidine. The expected spectral characteristics for the protonated form are also discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the structure of organic molecules. The data below summarizes the ¹H and ¹³C NMR chemical shifts for the free base, N,N'-Diphenylguanidine.

Table 1: ¹H NMR Spectroscopic Data of N,N'-Diphenylguanidine (Free Base) [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.20 - 7.40 | Multiplet | 10H | Aromatic protons (Ar-H) |

| ~5.5 - 6.5 | Broad Singlet | 3H | Amine protons (N-H) |

Note: In the monohydrochloride salt, the protonation of the guanidine (B92328) nitrogen results in a downfield shift of the N-H protons; a reported value for a similar guanidinium (B1211019) salt shows the N-H proton signal at approximately 8.92 ppm as a singlet.[1][2] The aromatic proton signals are anticipated to be in a similar range of δ 7.35–7.45 ppm.[1][2]

Table 2: ¹³C NMR Spectroscopic Data of N,N'-Diphenylguanidine (Free Base) [1]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~154 | Guanidinyl carbon (C=N) |

| ~142 | Aromatic C-N |

| ~129 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~121 | Aromatic C-H |

Note: For the monohydrochloride, the central guanidinium carbon (C=N) is expected to have a different chemical shift due to the delocalization of the positive charge. The aromatic carbon signals for the free base are reported to appear in the region of approximately 125.40–147.40 ppm.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum of N,N'-Diphenylguanidine monohydrochloride is characterized by the vibrational modes of the phenyl rings and the guanidinium group.

Table 3: Key IR Absorption Bands for N,N'-Diphenylguanidine Monohydrochloride [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3185 - 3328 | Strong | N-H stretching (broad bands due to multiple N-H bonds and strong hydrogen bonding) |

| ~1678 | Strong | Asymmetric Degenerated CN₃ Stretching (characteristic of the delocalized π-system of the guanidinium cation) |

| ~1582 | Strong | Degenerated NH₂ Scissoring (characteristic of the guanidinium cation) |

Mass Spectrometry (MS)

The mass spectrum data provided is for the free base, N,N'-Diphenylguanidine. For the monohydrochloride salt, the spectrum would display the molecular ion of the free base upon the loss of HCl.[1]

Table 4: Mass Spectrometry Data of N,N'-Diphenylguanidine (Free Base)

| m/z | Ion |

|---|

| 212.12 | [M+H]⁺ |

Note: The mass spectrum is acquired in positive ion mode to observe the protonated molecule of the free base [M+H]⁺. The molecular weight of the free base is 211.26 g/mol .[1]

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol[1]

-

Sample Preparation : Dissolve approximately 5-10 mg of N,N'-Diphenylguanidine monohydrochloride in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The choice of solvent is crucial for observing exchangeable protons. Transfer the solution into a 5 mm NMR tube.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition :

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum using typical parameters such as a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use an increased number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically employed.

-

-

Data Processing : Process the acquired data with appropriate window functions (e.g., exponential multiplication) and perform a Fourier transformation.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)[1][3]

-

Sample Preparation :

-

Grind a small amount (1-2 mg) of N,N'-Diphenylguanidine monohydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is achieved.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation : Employ a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol (Electrospray Ionization - ESI)[1]

-

Sample Preparation : Dissolve a small amount of N,N'-Diphenylguanidine monohydrochloride in a suitable volatile solvent like methanol (B129727) or acetonitrile. The concentration should be in the range of 10-100 µg/mL.

-

Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition :

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base, [M+H]⁺.

-

Set the mass range to scan beyond the expected molecular weight of the free base (211.26 g/mol ).

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N,N'-Diphenylguanidine monohydrochloride.

References

Navigating the Safety Landscape of Diphenylguanidine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diphenylguanidine (DPG), a versatile compound utilized as a vulcanization accelerator in the rubber industry and as a laboratory reagent, necessitates a thorough understanding of its health and safety profile for safe handling and use. This technical guide provides a comprehensive overview of the toxicological properties, handling procedures, and safety precautions for DPG, tailored for professionals in research and development. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key toxicological assessments.

Chemical and Physical Properties

A foundational understanding of this compound's properties is crucial for safe handling and storage.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₃N₃ | |

| Molecular Weight | 211.26 g/mol | [1] |

| CAS Number | 102-06-7 | [1] |

| Appearance | White to cream-colored crystalline powder | [1] |

| Melting Point | 146-150 °C | |

| Solubility | Sparingly soluble in water; Soluble in ethanol, chloroform, and carbon tetrachloride | [2] |

| Vapor Pressure | 0.007 Pa at 81 °C | [3] |

| n-Octanol/Water Partition Coefficient (log Kow) | 2.42 (pH 11, 21.1 °C) | [3] |

Toxicological Profile

This compound exhibits a range of toxicological effects that demand careful consideration and the implementation of appropriate safety measures.

Acute Toxicity

The acute toxicity of DPG has been evaluated across multiple species and routes of exposure.

| Species | Route | LD50 | Reference |

| Rat | Oral | 323 mg/kg | [4] |

| Mouse | Oral | 150 mg/kg | [5] |

| Rabbit | Oral | 250 mg/kg | [4] |

| Rabbit | Dermal | >794 mg/kg | [5] |

| Rat | Oral | 375 mg/kg | [6] |

Skin and Eye Irritation

DPG is classified as a skin and eye irritant.[3][7]

Skin Sensitization

DPG is a known skin sensitizer (B1316253) and can elicit allergic contact dermatitis.[8][9] The potency of a skin sensitizer can be quantified by the EC3 value, which is the concentration of a substance required to produce a threefold increase in lymphocyte proliferation in the Local Lymph Node Assay (LLNA). A lower EC3 value indicates a more potent sensitizer. For risk assessment, a No Expected Sensitisation Induction Level (NESIL) is often determined from LLNA data.[10] The EC3 value for DPG is not explicitly stated in the provided results, but it is classified as a sensitizer.

Reproductive and Developmental Toxicity

DPG is suspected of damaging fertility.[3][7] A Lowest-Observed-Adverse-Effect-Level (LOAEL) for impaired fertility has been identified as 4 mg/kg-bw per day in oral exposure studies.[3] Studies in mice have shown that DPG can induce morphologically anomalous sperm, decrease sperm count and testicular weight, and lead to reduced fertility indices.[11]

Genotoxicity

The genotoxicity of DPG has been assessed in various in vitro and in vivo assays, with predominantly negative results.[3] However, some studies suggest that chlorinated byproducts of DPG may have genotoxic effects, causing DNA double-strand breaks.[6][12]

In Vitro Cytotoxicity

In vitro studies have been conducted to assess the cytotoxicity of DPG and its chlorinated derivatives. The half maximal effective concentration (EC50) is a measure of the concentration of a substance that causes a 50% reduction in a measured biological effect, such as cell viability. One study reported the following EC50 value for a DPG derivative:

| Compound | Cell Line | EC50 (µM) | Reference |

| 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine (CC11) | A549 | < DPG | [13] |

| 1-(2,4-dichlorophenyl)-3-phenylguanidine (CC15) | A549 | 151.9 | [13] |

Experimental Protocols

Detailed methodologies for key toxicological assessments of this compound are outlined below, based on established guidelines and study reports.

Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a guideline based on the principles of the OECD Test Guideline 425.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered orally by gavage. The initial dose is selected based on available information. Subsequent doses are adjusted up or down by a constant factor depending on the outcome for the previous animal.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Skin Irritation/Corrosion Test

This protocol is based on the principles of the OECD Test Guideline 404.

-

Test Animals: Albino rabbits are typically used.

-

Test Substance Application: A small area of the animal's skin is clipped free of fur. 0.5 g of the solid test substance, moistened with a suitable vehicle, is applied to the test site and covered with a gauze patch and semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for signs of erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of skin reactions is scored using a standardized system.

Skin Sensitization: Local Lymph Node Assay (LLNA)

This protocol is based on the principles of the OECD Test Guideline 429.

-

Test Animals: CBA/Ca or CBA/J mice are commonly used.

-

Test Substance Application: The test substance, dissolved or suspended in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.

-

Cell Proliferation Measurement: Five days after the first application, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

-

Sample Collection and Processing: Three hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.

-

Data Analysis: The incorporation of ³H-methyl thymidine is measured using a beta-scintillation counter. The stimulation index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on the principles of the OECD Test Guideline 471.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent.

-

Test Procedure: The test substance, the bacterial tester strain, and (if used) the S9 mix are combined in a test tube. This mixture is then poured onto a minimal glucose agar (B569324) plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Signaling Pathways and Mechanisms of Toxicity

While the specific signaling pathways for this compound toxicity are not fully elucidated, the observed toxicological effects suggest the involvement of several key cellular mechanisms.

Skin Sensitization Pathway

Chemical sensitizers like DPG are known to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in skin cells. This activation is a key event in the initiation of an allergic response.

Caption: Proposed signaling pathway for DPG-induced skin sensitization.

Oxidative Stress and Genotoxicity Pathway

DPG and its metabolites may induce oxidative stress, leading to the generation of reactive oxygen species (ROS). This can result in cellular damage, including DNA damage, which may trigger a DNA damage response (DDR) pathway.

Caption: Potential pathway of DPG-induced oxidative stress and genotoxicity.

Health and Safety Considerations

Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H302: Harmful if swallowed[6]

-

H315: Causes skin irritation[7]

-

H319: Causes serious eye irritation[7]

-

H335: May cause respiratory irritation[7]

-

H361f: Suspected of damaging fertility[7]

-

H411: Toxic to aquatic life with long lasting effects[7]

Personal Protective Equipment (PPE)

When handling DPG, the following personal protective equipment is recommended:

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[5]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing to prevent skin contact.[5]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is recommended.[14]

Handling and Storage

-

Handling: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[3]

-

If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Spills and Disposal

-

Spills: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways.[7]

Experimental Workflow for Safety Assessment

A logical workflow for the safety assessment of a compound like this compound is essential for a thorough evaluation.

Caption: A generalized workflow for the safety assessment of a chemical substance.

This in-depth guide provides a comprehensive overview of the critical health and safety considerations for handling this compound. By understanding its toxicological profile, implementing appropriate safety measures, and following established experimental protocols, researchers and scientists can minimize risks and ensure a safe working environment.

References

- 1. This compound | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Screening Assessment for the Challenge Guanidine, N,N'-diphenyl- (this compound) Chemical Abstracts Service Registry Number 102-06-7 Environment Canada Health Canada June 2013 - Canada.ca [canada.ca]

- 4. tandfonline.com [tandfonline.com]

- 5. Skin sensitizers differentially regulate signaling pathways in MUTZ-3 cells in relation to their individual potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]